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molecular formula C11H13ClN2O B3371449 1-[(4-Chlorophenyl)methyl]piperazin-2-one CAS No. 701208-33-5

1-[(4-Chlorophenyl)methyl]piperazin-2-one

Cat. No. B3371449
M. Wt: 224.68 g/mol
InChI Key: NATDHIXNHFQBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07399763B2

Procedure details

A cold (0° C.) solution of tert-Butyl 4-(4-chlorobenzyl)-3-oxopiperazine-1-carboxylate (3.2 g, 9.9 mmol) in ethyl acetate (100 mL) was saturated with HCl gas. The resultant mixture was stirred at 0° C. for 1 h. The product mixture was concentrated under vacuum. The residue was treated with dichloromethane saturated with ammonia gas. The resultant chalky mixture was filtered, and the filtrate concentrated under vacuum. The residue was diluted with benzene and concentrated under vacuum to provide 1-(4-chlorobenzyl)-piperazin-2-one.
Name
tert-Butyl 4-(4-chlorobenzyl)-3-oxopiperazine-1-carboxylate
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:22]=[CH:21][C:5]([CH2:6][N:7]2[CH2:12][CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9][C:8]2=[O:20])=[CH:4][CH:3]=1.Cl>C(OCC)(=O)C>[Cl:1][C:2]1[CH:22]=[CH:21][C:5]([CH2:6][N:7]2[CH2:12][CH2:11][NH:10][CH2:9][C:8]2=[O:20])=[CH:4][CH:3]=1

Inputs

Step One
Name
tert-Butyl 4-(4-chlorobenzyl)-3-oxopiperazine-1-carboxylate
Quantity
3.2 g
Type
reactant
Smiles
ClC1=CC=C(CN2C(CN(CC2)C(=O)OC(C)(C)C)=O)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The product mixture was concentrated under vacuum
ADDITION
Type
ADDITION
Details
The residue was treated with dichloromethane saturated with ammonia gas
FILTRATION
Type
FILTRATION
Details
The resultant chalky mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under vacuum
ADDITION
Type
ADDITION
Details
The residue was diluted with benzene
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CN2C(CNCC2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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